Nalbuphine sebacate, also known as dinalbuphine sebacate, is a novel opioid analgesic designed to provide long-lasting pain relief. It is a prodrug of nalbuphine, a semi-synthetic opioid, which means it is converted into its active form in the body. This compound is primarily used for the management of moderate to severe postoperative pain and is administered via intramuscular injection. The formulation allows for extended release, significantly reducing the frequency of dosing compared to traditional nalbuphine.
Nalbuphine sebacate is synthesized from nalbuphine through a chemical reaction with sebacic acid. It was developed by Professor Oliver Yoa-Pu Hu and Lumosa Therapeutics, with its first market approval granted by the Taiwan FDA in March 2017. Subsequent approvals followed in several other countries, including Singapore, Thailand, Malaysia, and Ukraine .
Nalbuphine sebacate falls under the category of opioid analgesics. It acts as a mixed agonist/antagonist at opioid receptors, specifically functioning as a partial agonist at the kappa-opioid receptor and a partial antagonist at the mu-opioid receptor. This unique mechanism helps mitigate some common side effects associated with traditional opioids, such as respiratory depression and nausea .
The synthesis of nalbuphine sebacate involves the esterification of nalbuphine with sebacic acid. The process typically includes:
The synthesis requires careful monitoring of reaction parameters to ensure complete conversion of nalbuphine to its ester form while minimizing degradation or unwanted side reactions. The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Nalbuphine sebacate is a diester formed from nalbuphine and sebacic acid. Its chemical formula is , with a molar mass of approximately 881.12 g/mol.
The molecular structure features two ester linkages connecting the nalbuphine moiety to the sebacic acid backbone, which contributes to its prolonged pharmacological activity through slow hydrolysis in biological systems .
Upon administration via intramuscular injection, nalbuphine sebacate undergoes hydrolysis:
The pharmacokinetic profile indicates that approximately 85.4% of nalbuphine from nalbuphine sebacate becomes bioavailable relative to direct administration of nalbuphine hydrochloride. The mean absorption time for nalbuphine from this formulation can extend up to 145.2 hours .
Nalbuphine sebacate functions primarily through its active metabolite, nalbuphine, which interacts with opioid receptors in the central nervous system:
The gradual release mechanism ensures that therapeutic levels are maintained over an extended period, providing effective pain relief with reduced dosing frequency .
Relevant analyses include stability studies under various conditions to ensure product efficacy throughout its shelf life .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4